molecular formula C9H12O2 B1267027 2-Allyl-2-methyl-1,3-cyclopentanedione CAS No. 26828-48-8

2-Allyl-2-methyl-1,3-cyclopentanedione

Cat. No.: B1267027
CAS No.: 26828-48-8
M. Wt: 152.19 g/mol
InChI Key: MCOMBKZMVPQQKK-UHFFFAOYSA-N
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Description

2-Allyl-2-methyl-1,3-cyclopentanedione is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol It is characterized by the presence of a cyclopentanedione ring substituted with an allyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2-methyl-1,3-cyclopentanedione typically involves the alkylation of 2-methyl-1,3-cyclopentanedione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce diols.

Scientific Research Applications

2-Allyl-2-methyl-1,3-cyclopentanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-2-methyl-1,3-cyclopentanedione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the allyl and methyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Methyl-1,3-cyclopentanedione: Similar in structure but lacks the allyl group.

    1,3-Cyclopentanedione: The parent compound without any substituents.

    2-Methyl-1,3-cyclohexanedione: A six-membered ring analog with similar functional groups.

Uniqueness: 2-Allyl-2-methyl-1,3-cyclopentanedione is unique due to the presence of both allyl and methyl groups on the cyclopentanedione ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-methyl-2-prop-2-enylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOMBKZMVPQQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181320
Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26828-48-8
Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Record name 26828-48-8
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Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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